Ethyl 3-amino-5-bromo-4-(methylamino)benzoate

Beschreibung

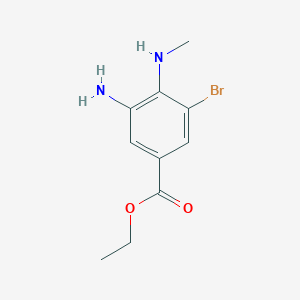

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate (CAS: 1423037-45-9) is a substituted benzoate ester featuring a bromine atom at position 5, an amino group at position 3, and a methylamino group at position 2. Its molecular formula is C₁₁H₁₄BrN₂O₂, with a molecular weight of 301.15 g/mol. Its purity, as reported in commercial catalogs, typically exceeds 98% .

The bromine substituent enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions, while the amino and methylamino groups contribute to hydrogen-bonding interactions, influencing solubility and crystallinity. Structural analogs of this compound are frequently utilized in medicinal chemistry for their ability to modulate enzyme activity or serve as intermediates in drug synthesis.

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-bromo-4-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-3-15-10(14)6-4-7(11)9(13-2)8(12)5-6/h4-5,13H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKKTELJVVIKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190058 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423037-45-9 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423037-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-(methylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-bromo-4-(methylamino)benzoate typically involves the bromination of ethyl 3-amino-4-(methylamino)benzoate. This can be achieved through the reaction of ethyl 3-amino-4-(methylamino)benzoate with bromine in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction: The amino groups can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is being investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of benzoic acid can inhibit cancer cell proliferation. For instance, preliminary data suggest that this compound may affect leukemia cell lines, although specific IC50 values are yet to be determined .

- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Mechanism of Action

The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes and receptors. For example, it may modulate pathways involved in cell signaling or metabolic processes, contributing to its therapeutic effects.

Agrochemicals

This compound is also explored for its potential use in agrochemical formulations. Its structural characteristics allow it to serve as a precursor for developing new pesticides and herbicides. The presence of bromine and amino groups enhances its reactivity and biological activity against pests.

Material Science

In material science, this compound is being studied for its role as a precursor in the synthesis of functional materials. Its ability to participate in polymerization reactions makes it valuable for creating new materials with specific properties. This could lead to advancements in coatings, adhesives, and other polymer-based applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MV-4-11 leukemia cells. The results indicated promising anticancer activity; however, further research is required to establish definitive IC50 values and mechanisms of action.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

(a) Ethyl 2-amino-5-bromonicotinate (CAS: 433226-06-3)

- Structure: A nicotinate derivative with amino and bromo groups at positions 2 and 5, respectively.

- Key Differences : The shift from a benzoate to a nicotinate backbone alters aromaticity and electronic distribution. The pyridine ring in nicotinate derivatives increases polarity and hydrogen-bonding capacity compared to the benzene ring in benzoates .

- Applications : Nicotinate derivatives are often explored in antiviral and anticancer research due to their resemblance to NAD⁺ cofactors.

(b) Ethyl 4-amino-3-methylbenzoate (CAS: 66315-23-9)

- Structure: Features a methyl group at position 3 and an amino group at position 3.

- Key Differences: The absence of bromine reduces molecular weight (247.28 g/mol) and electrophilic reactivity.

- Applications : Primarily used in polymer chemistry as a co-initiator due to its stability and moderate reactivity .

Halogenated Analogs

(a) Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride (CAS: 502842-45-7)

- Structure: Incorporates a brominated phenyl group and a propanoate ester.

- Key Differences: The propanoate chain introduces conformational flexibility, while the hydrochloride salt increases water solubility. The bromine at position 4 (vs. 5 in the target compound) alters electronic effects in aromatic substitution reactions .

- Applications : Investigated in peptide mimetics and as a building block for kinase inhibitors.

Methylamino vs. Dimethylamino Derivatives

(a) Methyl 4-(methylamino)benzoate (CAS: 10287-53-3)

- Structure: Replaces the ethyl ester with a methyl ester and retains a methylamino group.

- Key Differences : The shorter methyl ester reduces lipophilicity (logP ~1.2 vs. ~2.5 for the ethyl analog). The absence of bromine simplifies synthesis but limits utility in halogen-specific reactions .

- Applications : Used in photopolymerization initiators, where its lower molecular weight facilitates faster diffusion in resin matrices .

(b) Ethyl 4-(dimethylamino)benzoate

- Structure: Features a dimethylamino group instead of methylamino.

- Key Differences: The dimethylamino group increases electron-donating capacity, enhancing reactivity in free-radical polymerization. However, steric bulk may reduce hydrogen-bonding efficiency compared to the methylamino analog .

Physicochemical and Spectroscopic Comparisons

| Property | This compound | Ethyl 4-amino-3-methylbenzoate | Methyl 4-(methylamino)benzoate |

|---|---|---|---|

| Molecular Weight | 301.15 g/mol | 247.28 g/mol | 179.20 g/mol |

| logP | ~2.5 (estimated) | ~1.8 | ~1.2 |

| NMR Shifts (¹H) | Aromatic H: δ7.2–7.5; NH₂: δ5.1–5.3 | Aromatic H: δ6.8–7.1 | Aromatic H: δ6.6–6.9 |

| Key IR Absorptions | C=O: ~1700 cm⁻¹; N-H: ~3300 cm⁻¹ | C=O: ~1690 cm⁻¹ | C=O: ~1685 cm⁻¹ |

| Solubility | Moderate in DMSO; low in water | High in DMSO; moderate in EtOH | High in polar aprotic solvents |

Notes:

- The bromine atom in the target compound significantly downshifts aromatic proton signals in ¹H NMR compared to non-halogenated analogs .

- Methylamino groups exhibit sharper N-H stretches in IR compared to dimethylamino derivatives due to reduced steric interactions .

Biologische Aktivität

Ethyl 3-amino-5-bromo-4-(methylamino)benzoate is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables that highlight the pharmacological properties and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a bromine atom, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular receptors.

1. Anticancer Properties

Recent studies have demonstrated that derivatives of benzoate compounds exhibit significant anticancer activities. This compound has shown promising results in inhibiting cancer cell proliferation through apoptosis induction. For instance, a study reported that similar compounds exhibited IC50 values ranging from 1.5 to 10 µM against various cancer cell lines, indicating potent anticancer effects .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Benzylaminobenzoic acid | 2.67 | MCF-7 (breast cancer) |

| 4-amino-3-bromo-5-fluorobenzohydrazide | 0.59 | A549 (lung cancer) |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that related benzoate derivatives have shown activity against various bacterial strains, including E. coli and S. aureus. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Ciprofloxacin | 0.5 | E. coli |

| Griseofulvin | 1 | Candida albicans |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease. In vitro studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegeneration .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a mouse model implanted with human breast cancer cells. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Screening

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of S. aureus. The results demonstrated a notable zone of inhibition, suggesting its potential as a new antimicrobial agent.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound exhibits strong inhibitory effects on AChE, which may contribute to its neuroprotective properties.

- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : It appears to modulate ROS levels, which is crucial for maintaining cellular homeostasis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for Ethyl 3-amino-5-bromo-4-(methylamino)benzoate?

- Methodological Answer : The compound can be synthesized via multi-step reactions, including bromination, reduction, and esterification. For example, bromination of precursor benzoate derivatives (e.g., ethyl-2-ethoxy-4-methylbenzoate) using agents like NBS or Br₂ in solvents such as CCl₄ at 40–60°C is critical for introducing the bromo substituent . Reduction of nitro intermediates to amines can be achieved with hydrazine hydrate and catalytic Pb/C at 75°C for 2 hours, yielding >90% efficiency . Key parameters include molar ratios (e.g., 1.92:1 substrate-to-reducing agent) and catalyst loading (1.2 g Pb/C per mole substrate).

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to characterize this compound?

- Methodological Answer :

- FT-IR : Identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹), amino groups (N-H stretches at ~3300–3500 cm⁻¹), and aromatic C-Br (650–800 cm⁻¹). DRIFT (Diffuse Reflectance Infrared Fourier Transform) is recommended to avoid solvent interference .

- NMR : Use ¹H/¹³C NMR to resolve substituent positions. For instance, the methylamino group (δ ~2.8–3.2 ppm in ¹H NMR) and bromine’s deshielding effect on adjacent carbons in ¹³C NMR .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are standard. For high-purity isolation, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is suitable, guided by VLE (vapor-liquid equilibrium) data for ethyl benzoate derivatives .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular assembly?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement reveals hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s formalism) classifies interactions (e.g., N-H⋯O or N-H⋯Br) into patterns like R₂²(8) rings, which stabilize the lattice . For example, the amino and methylamino groups may form intermolecular H-bonds with ester carbonyls, directing 2D sheet formation.

Q. What computational methods predict the substituent effects on reactivity and electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to analyze electron density (e.g., Fukui indices for electrophilic/nucleophilic sites). The bromine atom’s electron-withdrawing effect lowers HOMO energy, impacting reactivity .

- Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to correlate dipole moments with substituent electronic effects .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like adenosine A2A receptors. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds between the amino group and Thr257 residue) . In vitro assays (e.g., cAMP modulation) validate computational predictions .

Q. What role does the compound play in materials science (e.g., OLEDs or coordination polymers)?

- Methodological Answer : As a π-conjugated building block, its bromo and amino groups enable Suzuki coupling or metal coordination. For OLEDs, photophysical studies (e.g., fluorescence quantum yield) in thin films assess electroluminescence efficiency. The methylamino group enhances hole-transport properties by lowering ionization potential .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar brominated benzoates?

- Analysis : Variations in bromination efficiency (e.g., 70–92% yields) may arise from solvent polarity (CCl₄ vs. DCM) or catalyst choice (e.g., FeCl₃ vs. AlCl₃). Systematic optimization via DoE (Design of Experiments) is advised, testing variables like temperature (40–80°C) and stoichiometry .

Q. Why do computational predictions of dipole moments conflict with experimental data?

- Resolution : Gas-phase DFT calculations often overlook solvent effects. Correct by applying PCM (Polarizable Continuum Model) to simulations or using empirical solvent correction factors (e.g., Kamlet-Taft parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.